molecular formula C10H18ClNO2 B12980543 Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Cat. No.: B12980543
M. Wt: 219.71 g/mol
InChI Key: MVKJHNWYARBRAX-UHFFFAOYSA-N
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Description

Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride is a chemical compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve multistep synthesis processes. For example, tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate can be obtained via the reduction of a precursor compound using sodium and a catalytic amount of Raney nickel. This intermediate can then undergo further reactions, such as amidation with substituted 2-bromobenzoyl chlorides, to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include sodium for reduction processes and substituted benzoyl chlorides for amidation reactions. The conditions for these reactions typically involve the use of catalysts such as Raney nickel and specific temperature and pressure settings to optimize the yield and selectivity of the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions can yield amino derivatives, while amidation reactions can produce substituted carboxylates .

Scientific Research Applications

Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various tropane alkaloids, which have significant biological activities. In biology and medicine, these compounds are studied for their potential as therapeutic agents, particularly in the treatment of neurological disorders. Additionally, in the agricultural industry, derivatives of this compound have been investigated for their nematicidal activities, showing promise as environmentally friendly pesticides .

Mechanism of Action

The mechanism of action of Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act on serotonin receptors, influencing various physiological activities such as mood, appetite, and intestinal movements. The compound’s structure allows it to bind to these receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride can be compared with other similar compounds, such as 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one derivatives. These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and specific biological activities. The unique structure of this compound, particularly its ethyl ester and hydrochloride salt forms, contributes to its distinct properties and applications .

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)7-5-8-3-4-9(6-7)11-8;/h7-9,11H,2-6H2,1H3;1H

InChI Key

MVKJHNWYARBRAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CCC(C1)N2.Cl

Origin of Product

United States

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